molecular formula C17H21BO3 B6160404 [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol CAS No. 905971-65-5

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol

Cat. No. B6160404
CAS RN: 905971-65-5
M. Wt: 284.2
InChI Key:
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through various reactions. For example, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane include a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index n20/D of 1.396 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol' involves the conversion of 5-bromo-1-naphthol to the boronic acid derivative, followed by the Suzuki coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride to obtain the desired product.", "Starting Materials": [ "5-bromo-1-naphthol", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride", "Pd(PPh3)4", "K2CO3", "DMF", "EtOH" ], "Reaction": [ "Step 1: Conversion of 5-bromo-1-naphthol to 5-bromo-1-naphthylboronic acid using NaOH and H3BO3 in water.", "Step 2: Preparation of the Suzuki coupling reaction mixture by adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride, Pd(PPh3)4, K2CO3, and DMF in EtOH.", "Step 3: Heating the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 4: Workup of the reaction mixture by adding water and extracting the product with ethyl acetate.", "Step 5: Purification of the product by column chromatography using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase." ] }

CAS RN

905971-65-5

Molecular Formula

C17H21BO3

Molecular Weight

284.2

Purity

95

Origin of Product

United States

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